molecular formula C24H48N12O7 B12597499 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine CAS No. 647375-87-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine

Cat. No.: B12597499
CAS No.: 647375-87-9
M. Wt: 616.7 g/mol
InChI Key: ZLQREWZJZODREZ-WOYTXXSLSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine is a tetrapeptide featuring two modified L-ornithine residues, each substituted at the N⁵ position with a diaminomethylidene group. The sequence includes lysine (basic), serine (polar), and alanine (nonpolar), creating a balance of hydrophobicity and hydrophilicity.

Properties

CAS No.

647375-87-9

Molecular Formula

C24H48N12O7

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C24H48N12O7/c1-13(22(42)43)33-21(41)17(12-37)36-20(40)16(8-5-11-32-24(29)30)35-19(39)15(7-2-3-9-25)34-18(38)14(26)6-4-10-31-23(27)28/h13-17,37H,2-12,25-26H2,1H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

ZLQREWZJZODREZ-WOYTXXSLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The diaminomethylidene groups are introduced through specific reagents and reaction conditions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It may be used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Industry: It can be used in the production of specialized biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing their activity or function. The pathways involved can include signal transduction, metabolic pathways, or regulatory mechanisms within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous peptides:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Residues Notable Features Potential Applications
Target Compound : N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine Estimated: ~C₃₀H₅₄N₁₂O₁₀ L-Ornithine (modified), Lysine, Serine, Alanine Dual diaminomethylidene groups enhance charge density; lysine adds basicity. Hypothesized antimicrobial/antitumor activity (inferred from analogs) .
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6) C₃₄H₅₅N₁₁O₁₁S Nitrotyrosine, Methionine, L-Ornithine (modified) Nitro group increases reactivity; sulfur from methionine may influence redox interactions. Research tool for studying peptide stability under oxidative stress.
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide ~C₄₅H₇₀N₁₄O₁₀ Methylated tyrosine, D-leucinamide, Methylated ornithine Methylation enhances protease resistance; D-amino acid improves metabolic stability. Candidate for therapeutic peptides requiring prolonged half-life.
N⁵-(Diaminomethylidene)-D-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-(4R)-4-hydroxy-L-prolyl-L-prolylglycyl-3-(thiophen-2-yl)-L-alanyl-L-seryl-D-phenylalanyl-3-(thiophen-2-yl)-L-alanyl-N⁵-(diaminomethylidene)ornithine ~C₅₀H₇₀N₁₄O₁₄S₂ Thiophene-alanine, D-ornithine, Hydroxyproline Thiophene imparts aromaticity; D-ornithine alters conformational flexibility. Exploration in ligand-receptor binding studies due to aromatic motifs.

Key Research Findings

Structural Impact of Diaminomethylidene Groups: The diaminomethylidene modification on ornithine introduces a guanidine-like moiety, which significantly increases cationic charge.

Role of Residue Diversity : Lysine in the target compound contributes to solubility in aqueous environments, while analogs with aromatic residues (e.g., phenylalanine, thiophene-alanine) exhibit enhanced lipid membrane interaction, critical for cell penetration .

Synthetic Optimization: highlights that alkali equivalents must be carefully titrated during synthesis to avoid pyrimidine ring fission, a challenge relevant to the target compound’s diaminomethylidene groups .

Notes

  • Medical Validation: None of the compared compounds, including the target, have been fully validated for clinical use. For example, HY-P3884 () is explicitly labeled for research only .
  • Data Gaps : Direct biological activity data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.
  • Storage Recommendations: Most peptides with diaminomethylidene groups require low-temperature storage (-20°C to -80°C) and protection from moisture to prevent degradation .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine is a complex peptide compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄₈H₉₄N₁₈O₁₁
  • Molecular Weight : 1099.4 g/mol
  • CAS Number : 494804-21-6

1. Antimicrobial Activity

Research has indicated that peptides similar to N~5~-(diaminomethylidene) compounds exhibit antimicrobial properties. For instance, certain derivatives have shown efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, with minimum inhibitory concentrations (MICs) revealing bactericidal effects .

2. Anti-inflammatory Potential

Peptides in this class have been investigated for their anti-inflammatory properties. Studies suggest that they can inhibit the NF-κB pathway, a crucial regulator of inflammation, thereby reducing inflammatory responses in vitro . The specific structure of the compound influences its ability to modulate this pathway effectively.

3. Cytotoxicity

The cytotoxic effects of N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl derivatives have been evaluated in various cell lines. Notably, some compounds did not exhibit significant cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl derivatives exert their biological effects is multifaceted:

  • Enzyme Interaction : These peptides may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The compound's structure allows it to bind to various receptors, potentially altering signaling cascades involved in inflammation and immune response.
  • Gene Regulation : By affecting transcription factors like NF-κB, these peptides can influence gene expression related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against clinical isolates of MRSA. The results indicated an MIC of 12.9 µM, demonstrating significant antibacterial activity and supporting the potential use of such peptides in treating resistant infections .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, a series of N~5~-(diaminomethylidene) compounds were tested for their ability to inhibit NF-κB activation induced by lipopolysaccharides. The findings revealed that certain derivatives could effectively reduce NF-κB activation by up to 15%, indicating their potential as anti-inflammatory agents .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant efficacy against S. aureus and MRSA; MIC values ≤ 12.9 µM
Anti-inflammatoryInhibition of NF-κB activation; reduction in inflammatory markers
CytotoxicityNo significant cytotoxic effects up to 20 µM

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